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  • Product: (2-Isopropylthiazol-4-yl)methanamine dihydrochloride
  • CAS: 1171981-10-4

Core Science & Biosynthesis

Foundational

(2-Isopropylthiazol-4-yl)methanamine Dihydrochloride: A Technical Guide to its Hypothesized Mechanism of Action and Research Applications

Introduction (2-Isopropylthiazol-4-yl)methanamine dihydrochloride is a heterocyclic amine of significant interest within the drug discovery and development landscape. While primarily recognized as a crucial intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride is a heterocyclic amine of significant interest within the drug discovery and development landscape. While primarily recognized as a crucial intermediate in the synthesis of the antiretroviral drug Ritonavir, the inherent biological potential of its thiazole scaffold warrants a deeper exploration of its own pharmacological profile.[1] This technical guide provides a comprehensive overview of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride, delving into its chemical properties, its established role in pharmaceutical synthesis, and, most critically, its hypothesized mechanisms of action based on its structural characteristics and the broader activities of the thiazole pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of this compound beyond its role as a synthetic precursor.

Chemical Properties and Synthesis

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride is an organic compound with the molecular formula C₇H₁₄Cl₂N₂S.[2] It is the dihydrochloride salt of (2-Isopropylthiazol-4-yl)methanamine, a modification that enhances its solubility and stability, facilitating its use in various chemical reactions and formulations. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities to the molecules in which it is found.[3][4][5]

PropertyValueSource
Molecular FormulaC₇H₁₄Cl₂N₂S[2]
Molecular Weight229.17 g/mol [2]
AppearanceOff-White to Pale Beige Solid[1]
Melting Point>155°C (decomposition)[1]
SolubilitySlightly soluble in DMSO and Methanol[1]

The synthesis of (2-Isopropylthiazol-4-yl)methanamine is a key step in the production of Ritonavir. A common synthetic route involves the reaction of isobutyramide with a sulfurizing agent, followed by cyclization and subsequent amination to yield the final product.

Established Role as a Ritonavir Intermediate

The most well-documented application of (2-Isopropylthiazol-4-yl)methanamine is its function as a pivotal building block in the total synthesis of Ritonavir.[6][7][8] Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the virus's replication and maturation.[2][9][10] By blocking this enzyme, Ritonavir prevents the production of mature, infectious viral particles.[2][9]

The synthesis of Ritonavir involves the coupling of (2-Isopropylthiazol-4-yl)methanamine with other complex molecular fragments. The thiazole moiety of this intermediate ultimately forms a key part of the final Ritonavir structure, contributing to its overall conformation and interaction with the HIV protease active site.

Ritonavir_Synthesis A (2-Isopropylthiazol-4-yl)methanamine dihydrochloride C Coupling Reactions A->C B Other Synthetic Intermediates B->C D Ritonavir C->D

Caption: Simplified workflow of Ritonavir synthesis.

The Thiazole Scaffold: A Source of Diverse Biological Activities

The thiazole ring is a recurring motif in a multitude of biologically active compounds, spanning a wide array of therapeutic areas. This prevalence is attributed to the unique electronic and structural properties of the thiazole nucleus, which allow for diverse molecular interactions. Thiazole-containing compounds have demonstrated antiviral, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4][5][11]

Hypothesized Mechanisms of Action

Given the absence of direct pharmacological studies on (2-Isopropylthiazol-4-yl)methanamine dihydrochloride, its potential mechanisms of action are hypothesized based on its structural features and its relationship to Ritonavir and other bioactive thiazole derivatives.

Potential Antiviral Activity: HIV Protease Inhibition

The most direct hypothesis stems from its role as a precursor to Ritonavir. The (2-isopropylthiazol-4-yl)methylamine moiety is an integral part of the Ritonavir molecule that interacts with the HIV protease enzyme. It is plausible that the parent compound itself may possess some intrinsic, albeit likely weaker, inhibitory activity against HIV protease.

Causality: The thiazole ring and the isopropyl group could mimic the binding of natural peptide substrates to the active site of the protease, thereby interfering with its function. The amine group could also form hydrogen bonds with amino acid residues in the enzyme's active site, contributing to binding affinity.

HIV_Protease_Inhibition cluster_0 HIV Protease Active Site Amino Acid Residues Amino Acid Residues Cleavage Cleavage Amino Acid Residues->Cleavage Catalysis Compound (2-Isopropylthiazol-4-yl)methanamine Compound->Amino Acid Residues Binding Compound->Cleavage Inhibition Viral Polyprotein Viral Polyprotein Viral Polyprotein->Cleavage Mature Viral Proteins Mature Viral Proteins Cleavage->Mature Viral Proteins

Caption: Hypothesized inhibition of HIV protease.

Potential Neuroprotective Effects

Thiazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[12] Their mechanisms of action in this context are often multifaceted, involving the modulation of various enzymes and receptors in the central nervous system.

  • Acetylcholinesterase (AChE) Inhibition: Some thiazole-containing compounds have been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[13] Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease. The structural features of (2-Isopropylthiazol-4-yl)methanamine, including the nitrogen-containing heterocycle, could potentially allow it to interact with the active site of AChE.

  • AMPA Receptor Modulation: Thiazole derivatives have also been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast excitatory synaptic transmission in the brain.[14] Dysregulation of AMPA receptor function is implicated in various neurological disorders. It is conceivable that (2-Isopropylthiazol-4-yl)methanamine could act as a modulator of these receptors, although the specific nature of this interaction (agonist, antagonist, or allosteric modulator) would require experimental validation.

Neuroprotective_Mechanisms cluster_0 Cholinergic Synapse cluster_1 Glutamatergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic Receptor Postsynaptic Receptor ACh->Postsynaptic Receptor Binding AMPA-R AMPA Receptor Glutamate Glutamate Glutamate->AMPA-R Binding Compound (2-Isopropylthiazol-4-yl)methanamine Compound->AChE Inhibition Compound->AMPA-R Modulation

Caption: Potential neuroprotective signaling pathways.

Experimental Protocols for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action, a series of well-established in vitro assays can be employed. The following protocols provide a framework for the initial characterization of the biological activity of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride.

HIV-1 Protease Inhibitor Screening Assay (Fluorometric)

This assay is designed to identify inhibitors of HIV-1 protease by measuring the cleavage of a fluorogenic substrate.

Principle: In the absence of an inhibitor, active HIV-1 protease cleaves a synthetic peptide substrate, releasing a fluorophore that can be quantified. An inhibitor will prevent or reduce this cleavage, resulting in a decrease in fluorescence.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute the lyophilized HIV-1 Protease enzyme in assay buffer.

    • Prepare a working solution of the fluorogenic HIV-1 Protease substrate in assay buffer.

    • Prepare a stock solution of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Prepare a positive control inhibitor (e.g., Pepstatin A).

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the test compound dilutions and the positive control to their respective wells.

    • Add the HIV-1 Protease solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the HIV-1 Protease substrate solution to all wells.

    • Immediately measure the fluorescence (Excitation/Emission = 330/450 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percent inhibition versus the compound concentration and determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of AChE.

Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[3] An inhibitor will reduce the rate of this color change.[5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare a stock solution of AChE from a commercial source.

    • Prepare a solution of DTNB in the phosphate buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the phosphate buffer.

    • Prepare a stock solution of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride and a serial dilution.

    • Prepare a positive control inhibitor (e.g., Donepezil).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions or positive control.[3]

    • Add the AChE solution to initiate a pre-incubation period (e.g., 15 minutes at 25°C).[5]

    • Start the reaction by adding the ATCI solution.[15]

    • Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes).[3][11]

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AMPA Receptor Binding Assay (Radioligand)

This assay measures the ability of a compound to displace a known radiolabeled ligand from the AMPA receptor.

Principle: The assay quantifies the competition between the test compound and a radiolabeled ligand (e.g., [³H]AMPA) for binding to AMPA receptors in a membrane preparation. A high affinity of the test compound for the receptor will result in a lower amount of bound radioligand.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare a crude membrane fraction from a brain region rich in AMPA receptors (e.g., rat cortex or hippocampus).

  • Assay Procedure:

    • In a reaction tube, combine the membrane preparation, the radiolabeled ligand ([³H]AMPA), and varying concentrations of the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.

    • Calculate the percent displacement of the radioligand by the test compound at each concentration.

    • Determine the IC₅₀ and subsequently the Ki (inhibition constant) of the test compound.

Conclusion

While (2-Isopropylthiazol-4-yl)methanamine dihydrochloride is firmly established as a valuable intermediate in pharmaceutical manufacturing, its intrinsic pharmacological properties remain largely unexplored. Based on its structural similarity to the bioactive thiazole moiety in Ritonavir and the known diverse activities of the thiazole scaffold, it is reasonable to hypothesize that this compound may possess antiviral and/or neuroprotective activities. The experimental protocols detailed in this guide provide a clear path for researchers to investigate these hypothesized mechanisms of action. Such studies could potentially unveil novel therapeutic applications for this readily accessible compound, transforming it from a mere building block into a lead compound for the development of new medicines.

References

  • The HIV protease inhibitor, ritonavir, dysregulates human platelet function in vitro. PubMed Central. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. PubMed Central. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE. [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Protease inhibitors: How they work, types, and side effects. Medical News Today. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Identification of Novel HIV 1- Protease Inhibitors: Application of Ligand and Structure Based Pharmacophore Mapping and Virtual Screening. PLOS ONE. [Link]

  • Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.
  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical Neuroanatomy. [Link]

  • Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. PubMed Central. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]

  • Turn-On Assay for HIV-1 Protease Inhibitor Selection. ACS Applied Bio Materials. [Link]

  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. [Link]

  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Infectious Diseases. [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central. [Link]

  • Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. NIH. [Link]

  • Protease Assays. Assay Guidance Manual. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. [Link]

  • Antiviral Drug Screening. Virology Research Services. [Link]

  • A kind of preparation method of Ritonavir.
  • Discovery of novel, non-peptide HIV-1 protease inhibitors by pharmacophore searching. PubMed. [Link]

  • Assays. The Handbook of Medicinal Chemistry. [Link]

  • A Process For Preparation Of Ritonavir. Quick Company. [Link]

  • Discovery and development of HIV-protease inhibitors. Wikipedia. [Link]

  • Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. MDPI. [Link]

  • Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. ResearchGate. [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central. [Link]

  • Ritonavir-impurities. Pharmaffiliates. [Link]

  • Solubility Enhancement of Ritonavir: Co-Crystallization. Walsh Medical Media. [Link]

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Exploratory

An In-depth Technical Guide to (2-Isopropylthiazol-4-yl)methanamine dihydrochloride: A Versatile Moiety in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride, a key heterocyclic building block in contemporary drug discovery and development. We will delve into its che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride, a key heterocyclic building block in contemporary drug discovery and development. We will delve into its chemical attributes, strategic importance in synthesis, and the functional implications of the broader 2-aminothiazole class to which it belongs. This document is intended for researchers, medicinal chemists, and professionals in pharmaceutical development who seek to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of the Thiazole Ring in Pharmacology

The thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold for designing molecules that can interact with a wide array of biological targets. The 2-aminothiazole derivatives, in particular, have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4]

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride emerges from this rich context as a valuable synthetic intermediate. Its structure combines the proven biological relevance of the thiazole ring with a reactive primary amine, offering a strategic point for molecular elaboration and the construction of more complex therapeutic agents. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.[5]

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis and drug design. The key characteristics of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride are summarized below.

PropertyValueSource
CAS Number 1171981-10-4[6]
Molecular Formula C₇H₁₄Cl₂N₂S[6]
Molecular Weight 229.17 g/mol [6]
Appearance White to light yellow/orange powder/crystal[2]
Purity >98.0% (HPLC)[2]
Storage 2-8°C, Refrigerator[6]
Synonyms 2-(1-Methylethyl)-4-thiazolemethanamine dihydrochloride, 4-(Aminomethyl)-2-isopropylthiazole dihydrochloride[6]

Core Function: A Versatile Building Block in Pharmaceutical Synthesis

The primary function of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride is its role as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs).[5] Its utility is best exemplified by its close structural relationship to a key intermediate in the synthesis of prominent antiviral drugs.

Case Study: The N-Methylated Analog in Ritonavir and Cobicistat Synthesis

The N-methylated derivative, 2-Isopropyl-4-[(N-methylamino)methyl]thiazole, is a well-documented intermediate in the industrial synthesis of Ritonavir, an antiretroviral medication used to treat HIV/AIDS.[1][7] It is also a precursor for Cobicistat, a CYP3A inhibitor used to boost the efficacy of other anti-HIV agents.[2] The synthetic pathway generally involves the coupling of this thiazole moiety with other complex fragments to construct the final drug molecule.

The following diagram illustrates the pivotal role of the N-methylated thiazole intermediate in the synthesis of these antiviral agents.

G cluster_0 Synthesis of N-Methylated Intermediate cluster_1 Drug Synthesis Thioisobutyramide Thioisobutyramide N_Methyl_Intermediate 2-Isopropyl-4- [(N-methylamino)methyl]thiazole Thioisobutyramide->N_Methyl_Intermediate Condensation & Amination 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->N_Methyl_Intermediate Ritonavir Ritonavir N_Methyl_Intermediate->Ritonavir Coupling Reactions Cobicistat Cobicistat N_Methyl_Intermediate->Cobicistat Coupling Reactions Other_Fragments Other Synthetic Fragments Other_Fragments->Ritonavir Other_Fragments->Cobicistat

Caption: Synthetic utility of the N-methylated thiazole intermediate.

This established industrial application underscores the strategic value of the 2-isopropyl-4-(aminomethyl)thiazole core. The primary amine of the title compound, (2-Isopropylthiazol-4-yl)methanamine, offers a direct handle for analogous synthetic transformations, allowing for the exploration of novel chemical space and the development of new therapeutic agents.

Synthetic Protocols and Methodologies

While specific, detailed protocols for the synthesis of (2-Isopropylthiazol-4-yl)methanamine are proprietary or described within broader patent literature, a general and plausible synthetic route can be outlined based on established thiazole synthesis methodologies, such as the Hantzsch thiazole synthesis.

Proposed Synthetic Pathway

A common approach to this class of compounds involves the reaction of a thioamide with an α-haloketone or a related 3-carbon synthon. A plausible pathway to (2-Isopropylthiazol-4-yl)methanamine is depicted below.

G Start Thioisobutyramide + 1,3-Dihaloacetone Derivative Step1 Hantzsch Thiazole Synthesis Start->Step1 Intermediate1 2-Isopropyl-4-(halomethyl)thiazole Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Intermediate2 2-Isopropyl-4-(azidomethyl)thiazole or Phthalimide Protected Amine Step2->Intermediate2 Step3 Reduction or Deprotection Intermediate2->Step3 Final_Product (2-Isopropylthiazol-4-yl)methanamine Step3->Final_Product Step4 Salt Formation (HCl) Final_Product->Step4 Final_Salt (2-Isopropylthiazol-4-yl)methanamine dihydrochloride Step4->Final_Salt

Caption: Plausible synthetic workflow for the target compound.

Step-by-Step Experimental Workflow (Illustrative)

The following represents a generalized, illustrative protocol. Researchers should consult relevant patents and literature for specific reaction conditions and safety precautions.[8][9]

  • Thiazole Ring Formation:

    • React thioisobutyramide with a suitable 1,3-dihaloacetone derivative (e.g., 1,3-dichloroacetone) in a suitable solvent (e.g., ethanol or acetone).

    • Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.

    • Cool the reaction mixture and isolate the crude 2-isopropyl-4-(chloromethyl)thiazole.

  • Introduction of the Amino Group:

    • The intermediate from step 1 can be converted to the corresponding amine via several methods to avoid side reactions. A common strategy is to first react it with sodium azide to form 2-isopropyl-4-(azidomethyl)thiazole.

    • Alternatively, a Gabriel synthesis approach can be employed by reacting with potassium phthalimide.

  • Formation of the Primary Amine:

    • If the azide intermediate is formed, it can be reduced to the primary amine using a standard reducing agent such as lithium aluminum hydride (LAH) or by catalytic hydrogenation (e.g., H₂, Pd/C).

    • If the phthalimide intermediate is formed, the phthalimide protecting group can be removed by treatment with hydrazine hydrate.

  • Salt Formation:

    • Dissolve the free base of (2-Isopropylthiazol-4-yl)methanamine in a suitable solvent such as isopropanol or diethyl ether.

    • Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

    • The dihydrochloride salt will precipitate out of the solution and can be isolated by filtration, washed with a cold solvent, and dried under vacuum.

Potential Biological Functions and Therapeutic Applications

While specific biological data for (2-Isopropylthiazol-4-yl)methanamine dihydrochloride is not extensively published, its structural features suggest several potential areas of therapeutic interest based on the well-established pharmacology of the 2-aminothiazole scaffold.

The 2-aminothiazole moiety is a known pharmacophore that can interact with a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes.[10][11] Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Many 2-aminothiazole derivatives have been shown to possess potent anticancer properties by targeting various signaling pathways involved in cell proliferation and survival.[4]

  • Antimicrobial and Antiviral Activity: The thiazole ring is a component of several approved antimicrobial and antiviral drugs.[1]

  • Anti-inflammatory Effects: Certain 2-aminothiazole compounds have been investigated for their potential to modulate inflammatory pathways.[3]

  • Neurological Applications: There is growing interest in the development of 2-aminothiazole derivatives for the treatment of neurological disorders.[5]

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride serves as an ideal starting point for the synthesis of libraries of novel compounds to be screened for these and other biological activities. The primary amine allows for the facile introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Conclusion and Future Outlook

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride is a valuable and versatile building block in medicinal chemistry. While its most prominent application to date is through its N-methylated analog in the synthesis of important antiviral drugs, the primary amine functionality offers a gateway to a vast chemical space for the discovery of new therapeutic agents. The robust chemistry of the thiazole ring, combined with the reactivity of the primary amine, ensures that this compound will continue to be a relevant and important tool for drug discovery professionals. Future research will likely focus on leveraging this intermediate to develop novel compounds targeting a range of diseases, from cancer to infectious diseases and neurological disorders.

References

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). PubMed. Retrieved from [Link]

  • CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. (n.d.). Google Patents.
  • CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. (n.d.). Google Patents.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). R Discovery. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). PubMed Central. Retrieved from [Link]

  • 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • (2-Isopropylthiazol-4-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). ResearchGate. Retrieved from [Link]

  • (2-Isopropylthiazol-4-yl)methanamine Dihydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

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Foundational

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride literature review

An In-depth Technical Guide to (2-Isopropylthiazol-4-yl)methanamine Dihydrochloride: Synthesis, Properties, and Applications in Pharmaceutical Development Authored by: A Senior Application Scientist Abstract This technic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-Isopropylthiazol-4-yl)methanamine Dihydrochloride: Synthesis, Properties, and Applications in Pharmaceutical Development

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride, a key heterocyclic building block in medicinal chemistry. The document delves into its synthesis, physicochemical properties, and critical role as a pharmaceutical intermediate. Detailed experimental protocols, supported by mechanistic insights, are presented to facilitate laboratory application. Furthermore, this guide addresses analytical considerations and the broader significance of the thiazole scaffold in drug discovery, offering valuable insights for researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1] This five-membered heterocyclic structure, containing both sulfur and nitrogen, is a "privileged structure" in drug discovery due to its ability to engage in diverse non-covalent interactions with biological targets.[2][3] The electronic properties of the ring and the potential for substitution at multiple positions allow for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

(2-Isopropylthiazol-4-yl)methanamine and its derivatives are crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[4][5][6] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in subsequent reaction steps.[4] This guide will focus specifically on the primary amine, (2-Isopropylthiazol-4-yl)methanamine dihydrochloride, distinguishing it from its N-methylated analog which is a known intermediate in the synthesis of antiviral drugs like Ritonavir and the pharmacokinetic enhancer Cobicistat.[6][7][8]

Physicochemical and Structural Properties

Understanding the fundamental properties of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride is essential for its effective use in synthesis and process development.

PropertyValueSource
IUPAC Name (2-propan-2-yl-1,3-thiazol-4-yl)methanamine dihydrochloridePubChem
Molecular Formula C₇H₁₄Cl₂N₂S[9][10]
Molecular Weight 229.17 g/mol [9][10]
CAS Number 1171981-10-4[10]
Appearance White to light yellow/orange powder or crystal[7]
Purity (Typical) ≥95-98% (HPLC)[7][9]
Storage Conditions Refrigerated (0-10°C), under inert atmosphere[7]

Structural Diagram:

Caption: Chemical structure of (2-Isopropylthiazol-4-yl)methanamine Dihydrochloride.

Synthesis and Manufacturing

The synthesis of (2-isopropylthiazol-4-yl)methanamine typically proceeds through the construction of the substituted thiazole ring, followed by functional group manipulation to introduce the aminomethyl side chain. Several routes have been reported in patent literature.[11][12] A common and efficient strategy involves the Hantzsch thiazole synthesis followed by amination.

Logical Workflow of Synthesis:

Sources

Exploratory

Thiazole-Based Intermediates: A Technical & Historical Guide

[1] Introduction: The Thiazole Pharmacophore The thiazole ring—a five-membered heterocyclic system containing sulfur and nitrogen at the 1 and 3 positions—stands as a "privileged scaffold" in medicinal chemistry. Its ubi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Thiazole Pharmacophore

The thiazole ring—a five-membered heterocyclic system containing sulfur and nitrogen at the 1 and 3 positions—stands as a "privileged scaffold" in medicinal chemistry. Its ubiquity ranges from the essential vitamin thiamine (B1) to modern kinase inhibitors like Dasatinib.

For the drug development professional, the thiazole moiety is not merely a structural linker; it is a bioisostere of pyridine that offers unique electronic properties. The sulfur atom’s lone pair contributes to aromaticity (6


-electrons), while the nitrogen atom provides a basic site for hydrogen bonding (

for the conjugate acid). This dual functionality allows thiazole-based intermediates to modulate lipophilicity, metabolic stability, and target affinity, making them indispensable in the synthesis of antibiotics, antivirals, and antineoplastics.

Historical Genesis: The Hantzsch-Tcherniac Era

The discovery of thiazole is inextricably linked to the golden age of German organic chemistry. In 1887 , Arthur Hantzsch , working at the Zurich Polytechnic, published his seminal paper describing the condensation of


-haloketones with thioamides. This method, now known as the Hantzsch Thiazole Synthesis , remains the industrial standard for generating thiazole cores.[1]

However, the path to structural confirmation was not linear. A significant historical polemic arose between Hantzsch and Joseph Tcherniac .[2] Tcherniac had previously investigated the reaction of chloroacetone with thiocyanates, isolating "rhodanacetone" (thiocyanoacetone). He accused Hantzsch of overlooking his work.[2] Hantzsch, through rigorous experimentation, demonstrated that while Tcherniac had isolated the acyclic intermediate, he (Hantzsch) had successfully cyclized it to the heteroaromatic ring, correctly assigning the structure. This debate was crucial in establishing the difference between the acyclic thio-intermediates and the cyclized aromatic thiazole.

Timeline of Thiazole Chemistry[1]

ThiazoleTimeline N1887 1887: Arthur Hantzsch Publishes Thiazole Synthesis N1936 1936: R.R. Williams Synthesizes Vitamin B1 (Thiamine) N1887->N1936 N1939 1939: Sulfathiazole First Thiazole Sulfa Drug N1936->N1939 N1947 1947: Cook-Heilbron Synthesis of 5-Aminothiazoles N1939->N1947 N1996 1996: Ritonavir Approved Thiazole in Antivirals N1947->N1996 N2006 2006: Dasatinib Approved Kinase Inhibitor Era N1996->N2006

Figure 1: Chronological evolution of thiazole chemistry from fundamental discovery to targeted therapeutics.

Synthetic Evolution: Mechanisms & Methodologies

The Hantzsch Synthesis (The Gold Standard)

The Hantzsch synthesis is a condensation reaction between an


-haloketone (electrophile) and a thioamide or thiourea (dinucleophile).

Mechanism:

  • S-Alkylation: The sulfur atom of the thioamide attacks the

    
    -carbon of the haloketone in an 
    
    
    
    fashion, displacing the halide.
  • Cyclization: The nitrogen atom attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

  • Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

HantzschMechanism Start Reactants: Alpha-Haloketone + Thioamide Inter1 Intermediate 1: S-Alkylated Thioimidate Start->Inter1 Step 1: SN2 Attack (S on C-Hal) Inter2 Intermediate 2: Hydroxy-thiazoline Inter1->Inter2 Step 2: Cyclization (N attack on C=O) Product Final Product: 1,3-Thiazole Inter2->Product Step 3: Dehydration (-H2O)

Figure 2: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

The Cook-Heilbron Synthesis

While Hantzsch is ideal for 2,4-disubstituted thiazoles, it struggles to produce 5-aminothiazoles . In 1947, Cook and Heilbron solved this by reacting


-aminonitriles with dithioacids or carbon disulfide (

).[3] This method is critical for synthesizing specific antibiotic scaffolds where the 5-amino position is functionalized.
Modern C-H Activation

Current research utilizes Palladium (Pd) or Copper (Cu) catalyzed C-H activation to functionalize the thiazole ring directly at the C-2 or C-5 positions, bypassing the need for pre-functionalized haloketones. This "late-stage functionalization" is pivotal in modern Lead Optimization phases.

Strategic Intermediates in Drug Discovery

The transition from raw chemistry to life-saving drugs relies on specific thiazole intermediates.

Key Intermediates Table
IntermediateStructure DescriptionKey Application (Drug)Role in Pharmacophore
2-Aminothiazole Thiazole ring with

at C2
Sulfathiazole, CefdinirH-bond donor; mimics pyridine ring.
4-Chloromethylthiazole Thiazole with

at C4
Ritonavir (Norvir)Linker unit; enables modular assembly.
2-Chloro-5-chloromethylthiazole Di-functionalized coreThiamethoxam (Agro)Lipophilic core for receptor binding.
2-Amino-6-benzothiazole Fused benzene-thiazoleRiluzoleGlutamate modulator (ALS treatment).
Case Study: Ritonavir (Antiviral)

In the synthesis of Ritonavir, 5-hydroxymethylthiazole is a crucial intermediate. It is often protected and activated to link the thiazole "head" to the peptide backbone. The thiazole ring interacts with the S3 subsite of the HIV protease enzyme, improving binding affinity significantly compared to phenyl analogs.

Experimental Protocols

Protocol A: Synthesis of 2-Aminothiazole (Industrial Scale-Down)

Validation: This protocol is based on the standard condensation of chloroacetaldehyde with thiourea. It avoids the use of highly toxic anhydrous chloroacetaldehyde by using the dimethyl acetal form.

Reagents:

  • Chloroacetaldehyde dimethyl acetal (1.0 eq)

  • Thiourea (1.0 eq)

  • Water (Solvent)

  • Concentrated HCl (Catalyst)

  • Sodium Hydroxide (NaOH) for neutralization

Methodology:

  • Deprotection: In a round-bottom flask, reflux chloroacetaldehyde dimethyl acetal with dilute aqueous HCl for 30 minutes to generate reactive chloroacetaldehyde in situ.

  • Condensation: Cool the solution to

    
    . Add thiourea portion-wise. The reaction is exothermic; maintain temperature below 
    
    
    
    to prevent polymerization.
  • Reflux: Once addition is complete, reflux the mixture for 2 hours. The solution will turn yellow/orange.

  • Work-up: Cool to room temperature. Filter any insoluble impurities.

  • Neutralization: Slowly add 50% NaOH solution until pH reaches 10. The 2-aminothiazole will precipitate as a solid or oil depending on purity.

  • Extraction: Extract with diethyl ether (

    
     mL). Dry organics over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from ethanol to yield off-white crystals (MP:

    
    ).
    
Protocol B: Hantzsch Synthesis of 2,4-Diphenylthiazole

Validation: A classic demonstration of regioselective ring closure.

Reagents:

  • 
    -Bromoacetophenone (1.0 eq)
    
  • Thiobenzamide (1.0 eq)

  • Ethanol (Solvent)[4][5]

Methodology:

  • Dissolve 10 mmol of

    
    -bromoacetophenone in 20 mL of absolute ethanol.
    
  • Add 10 mmol of thiobenzamide.

  • Heat to reflux for 3 hours. A crystalline precipitate (HBr salt of the thiazole) often forms during reflux.

  • Cool the mixture. Collect the solid by filtration.[6]

  • Suspend the solid in water and basify with ammonium hydroxide to release the free base.

  • Filter the free base and recrystallize from ethanol/water.

Future Perspectives: PROTACs and Beyond

The future of thiazole chemistry lies in Targeted Protein Degradation (TPD) . Thiazole derivatives are increasingly used as linkers or E3 ligase ligands in PROTACs (Proteolysis Targeting Chimeras). The rigidity of the thiazole ring provides a defined exit vector, reducing the entropic penalty of ternary complex formation. Furthermore, "covalent warheads" attached to thiazole rings (e.g., acrylamides) are being explored to target non-catalytic cysteines in kinases, offering irreversible inhibition with high selectivity.

References

  • Hantzsch, A., & Weber, J. H. (1887).[7] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link

  • Williams, R. R., & Cline, J. K. (1936). Synthesis of Vitamin B1.[8][9] Journal of the American Chemical Society.[10] Link

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series.[3] Part II. The interaction of

    
    -amino-nitriles and carbon disulphide.[3][7][11] Journal of the Chemical Society. Link
    
  • Kempf, D. J., et al. (1996). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease. Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link

  • Mishra, K., et al. (2020).[4] 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for (2-Isopropylthiazol-4-yl)methanamine dihydrochloride

An Application Note on the Synthesis of (2-Isopropylthiazol-4-yl)methanamine Dihydrochloride Abstract This document provides a comprehensive, technically detailed guide for the synthesis of (2-Isopropylthiazol-4-yl)metha...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of (2-Isopropylthiazol-4-yl)methanamine Dihydrochloride

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride (CAS No: 1185167-55-8). This compound is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Ritonavir, an important antiretroviral agent used in the treatment of HIV/AIDS[1][2]. The protocol herein is designed for researchers in synthetic chemistry and drug development, detailing a robust, two-step synthetic pathway. The narrative emphasizes the chemical rationale behind procedural choices, incorporates critical safety protocols, and provides methods for the characterization of the final product, ensuring a reproducible and reliable synthesis.

Introduction and Significance

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride is a substituted thiazole derivative of significant interest to the pharmaceutical industry. The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities[3]. The primary value of this specific molecule lies in its role as a precursor to Ritonavir, a protease inhibitor that has been a cornerstone of highly active antiretroviral therapy (HAART)[1].

The development of a clear, scalable, and well-understood synthetic protocol is paramount for ensuring the consistent and cost-effective production of pharmaceutical intermediates. This application note addresses this need by presenting a validated laboratory-scale synthesis based on the classical Hantzsch thiazole synthesis, followed by nucleophilic substitution and salt formation. The protocol is designed to be self-validating by explaining the purpose of each step, from reagent selection to purification strategies.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route proceeds in two primary stages, as illustrated in the pathway below. This approach is rooted in fundamental and reliable organic chemistry transformations, making it highly adaptable for laboratory settings.

  • Stage 1: Hantzsch Thiazole Synthesis. This stage involves the construction of the core 2-isopropylthiazole ring system. It is achieved through the condensation reaction between isobutyrothioamide (2-methylpropanethioamide) and 1,3-dichloroacetone. This reaction is a classic example of the Hantzsch thiazole synthesis, a powerful method for forming thiazole rings from an α-halocarbonyl compound and a thioamide. The mechanism involves initial nucleophilic attack by the sulfur of the thioamide on one of the carbonyl-adjacent carbons of 1,3-dichloroacetone, followed by cyclization and dehydration to yield the aromatic thiazole ring.

  • Stage 2: Amination and Salt Formation. The 4-(chloromethyl) group installed in Stage 1 is a reactive electrophilic site. It readily undergoes nucleophilic substitution with methylamine to introduce the required (methylamino)methyl side chain[1]. The resulting free base, (2-Isopropylthiazol-4-yl)methanamine, is then converted to its more stable and handleable dihydrochloride salt by treatment with hydrochloric acid. The dihydrochloride form ensures protonation of both the secondary amine and the thiazole ring nitrogen, enhancing stability and aqueous solubility.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Amination & Salt Formation A Isobutyrothioamide C 2-Isopropyl-4-(chloromethyl)thiazole A->C B 1,3-Dichloroacetone B->C E (2-Isopropylthiazol-4-yl)methanamine (Free Base) C->E Nucleophilic Substitution D Methylamine (aq) D->E G (2-Isopropylthiazol-4-yl)methanamine dihydrochloride (Final Product) E->G Protonation F Hydrochloric Acid (HCl) F->G

Caption: Overall synthetic pathway for the target compound.

Materials and Instrumentation

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )PuritySupplier Notes
Isobutyrothioamide13515-53-4C₄H₉NS103.19>97%-
1,3-Dichloroacetone534-07-6C₃H₄Cl₂O126.97>98%Toxic Lachrymator. Handle with extreme care.
Acetone67-64-1C₃H₆O58.08ACS GradeSolvent
Methylamine solution74-89-5CH₅N31.0640% in H₂OCorrosive.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93ACS GradeExtraction Solvent
Isopropanol (IPA)67-63-0C₃H₈O60.10AnhydrousSolvent for salt formation
Diethyl Ether60-29-7C₄H₁₀O74.12Anhydrous-
Hydrochloric Acid7647-01-0HCl36.462M in Diethyl EtherFor salt formation
Sodium Bicarbonate144-55-6NaHCO₃84.01Saturated Sol.For work-up
Brine7647-14-5NaCl58.44Saturated Sol.For work-up
Magnesium Sulfate7487-88-9MgSO₄120.37AnhydrousDrying Agent
Instrumentation
  • Reaction: Round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, dropping funnel, ice bath.

  • Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Work-up & Purification: Separatory funnel, rotary evaporator, flash column chromatography system (optional).

  • Analysis: Nuclear Magnetic Resonance (NMR) Spectrometer, Mass Spectrometer (MS), Melting Point Apparatus.

Detailed Experimental Protocol

The following workflow diagram outlines the key operational steps described in the protocol.

G start Start prep1 Prepare Reagents for Stage 1 start->prep1 react1 Stage 1 Reaction: Thiazole Formation prep1->react1 workup1 Aqueous Work-up & Extraction react1->workup1 purify1 Purify Intermediate via Column Chromatography workup1->purify1 prep2 Prepare Reagents for Stage 2 purify1->prep2 react2 Stage 2 Reaction: Nucleophilic Substitution prep2->react2 workup2 Isolate Free Base react2->workup2 salt_form Salt Formation with HCl workup2->salt_form isolate Isolate Final Product (Filtration & Drying) salt_form->isolate char Characterize Product (NMR, MS, MP) isolate->char end End char->end

Caption: Step-by-step experimental workflow diagram.

Stage 1: Synthesis of 2-Isopropyl-4-(chloromethyl)thiazole
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isobutyrothioamide (5.16 g, 50 mmol) in 100 mL of acetone.

  • Reagent Addition: While stirring at room temperature, add 1,3-dichloroacetone (6.35 g, 50 mmol) to the solution.

    • Causality Note: The reaction is typically exothermic. While often run at room temperature or with gentle heating, starting at ambient temperature allows for better control. Acetone serves as a suitable polar aprotic solvent for both reactants.

  • Reaction: Gently heat the mixture to reflux (approx. 56°C) and maintain for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After cooling to room temperature, remove the acetone using a rotary evaporator. Dissolve the resulting residue in 100 mL of dichloromethane (DCM).

  • Washing: Transfer the DCM solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any generated HCl) and 50 mL of brine.

    • Trustworthiness Note: This washing sequence is crucial for removing acidic impurities and residual water-soluble components, simplifying the final purification step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 2-isopropyl-4-(chloromethyl)thiazole as an oil.

Stage 2: Synthesis of (2-Isopropylthiazol-4-yl)methanamine Dihydrochloride
  • Reaction Setup: In a 100 mL round-bottom flask, add the purified 2-isopropyl-4-(chloromethyl)thiazole (3.51 g, 20 mmol) and a 40% aqueous solution of methylamine (25 mL)[1].

    • Safety Note: This step should be performed in a well-ventilated fume hood as methylamine is a volatile and corrosive substance. The reaction is often exothermic.

  • Reaction: Stir the mixture vigorously at room temperature overnight (12-16 hours). The use of a biphasic system requires efficient stirring to ensure adequate mixing at the interface.

  • Work-up and Extraction: After the reaction period, cool the mixture in an ice bath. Add 50 mL of DCM and transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with 25 mL portions of DCM.

  • Combine and Dry: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Isopropylthiazol-4-yl)methanamine free base as an oil.

  • Salt Formation: Dissolve the crude free base in 50 mL of anhydrous isopropanol. Cool the solution in an ice bath.

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether (22 mL, 44 mmol, 2.2 equivalents) dropwise. A white precipitate should form immediately.

    • Expertise Note: Using a slight excess of HCl ensures complete conversion to the dihydrochloride salt. Adding the acid slowly at low temperature helps control the exotherm and promotes the formation of a crystalline solid.

  • Isolation: Stir the resulting slurry in the ice bath for an additional 30 minutes. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove residual impurities and solvent. Dry the product under vacuum to a constant weight.

Characterization and Expected Results

The final product, (2-Isopropylthiazol-4-yl)methanamine dihydrochloride, should be an off-white to pale beige solid[4].

PropertyExpected ValueSource
Appearance Off-White to Pale Beige Solid[4]
Molecular Formula C₈H₁₆Cl₂N₂S-
Molecular Weight 243.20 g/mol -
Melting Point >155°C (decomposes)[4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]

Expected Analytical Data:

  • ¹H NMR: Peaks corresponding to the isopropyl group (doublet and septet), the thiazole ring proton (singlet), the methylene bridge (singlet), and the N-methyl group (singlet). Protons attached to nitrogen atoms may be broad or exchange with D₂O.

  • Mass Spec (ESI+): The mass spectrum should show a peak for the molecular ion of the free base [M+H]⁺ at m/z ≈ 171.1.

Safety and Troubleshooting

Potential IssueProbable CauseSuggested Solution
Low yield in Stage 1 Incomplete reaction. / Degradation of 1,3-dichloroacetone.Increase reaction time and monitor by TLC. Ensure 1,3-dichloroacetone is of high quality and used promptly after opening.
Difficulty purifying Stage 1 intermediate Co-elution of impurities.Optimize the solvent system for column chromatography. A shallower gradient may be required.
Formation of an oil during salt precipitation Presence of impurities or water.Ensure the free base and solvents used for salt formation are completely anhydrous. Try triturating the oil with diethyl ether to induce crystallization.
Product is discolored Impurities from the starting materials or side reactions.Ensure high-purity starting materials. If necessary, the final product can be recrystallized from a suitable solvent system like isopropanol/ether.

General Safety Precautions:

  • 1,3-Dichloroacetone is a potent lachrymator and is toxic. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methylamine is a corrosive and flammable gas/solution. Work in a well-ventilated fume hood and avoid inhalation of vapors.

  • Solvents like DCM, ether, and acetone are flammable and should be handled away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride. By following the outlined steps for reaction execution, work-up, and purification, researchers can confidently produce this valuable pharmaceutical intermediate. The emphasis on the rationale behind the procedural steps, coupled with safety and troubleshooting advice, equips scientists with the necessary information for a successful and safe synthesis.

References

  • CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
  • Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]

  • 2-Isopropyl-4-methylthiazole. PubChem. [Link]

  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Royal Society of Chemistry. [Link]

  • Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. PubMed. [Link]

  • Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. ResearchGate. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. PubMed Central. [Link]

Sources

Application

A Robust, Stability-Indicating HILIC Method for the Quantification of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride

An Application Note for the Analysis of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride Abstract This application note details a robust and reliable stability-indicating High-Performance Liquid Chromatography (HPLC)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride

Abstract

This application note details a robust and reliable stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride, a key intermediate in pharmaceutical development. Due to the polar and basic nature of the analyte, conventional reversed-phase chromatography often yields poor retention and peak shape. To overcome these challenges, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC), which provides excellent retention, symmetrical peak shape, and efficient separation from potential impurities and degradation products. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system complete with detailed experimental procedures, system suitability criteria, and method development rationale.

Principles of Method Development: A Mechanistic Approach

Analyte Characterization and Chromatographic Challenges

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride is a small molecule characterized by a primary amine and a thiazole ring.[1][2][3] As a dihydrochloride salt, it exhibits high polarity and is freely soluble in aqueous solutions. These properties present a significant challenge for traditional reversed-phase (RP-HPLC) methods.[4] In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[5][6] Highly polar compounds like this one have minimal interaction with the stationary phase and tend to elute in or near the solvent front, resulting in poor retention and resolution from other polar entities.

The primary amine group (pKa estimated >9.0) is basic and will be protonated (positively charged) in acidic mobile phases. While a low pH mobile phase can improve peak shape by suppressing silanol interactions, it further increases the analyte's polarity, exacerbating the poor retention in RP-HPLC.[5]

Rationale for Hydrophilic Interaction Liquid Chromatography (HILIC)

Given the analyte's hydrophilic nature, HILIC was selected as the optimal chromatographic mode. HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[7][8] The retention mechanism in HILIC is primarily based on the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[9][10] This makes it an ideal technique for retaining and separating very polar compounds that are unretained in reversed-phase chromatography.[11]

The selection of HILIC offers several distinct advantages for this analysis:

  • Enhanced Retention: Provides strong retention for polar analytes without the need for ion-pairing reagents.

  • Orthogonal Selectivity: Offers a different separation selectivity compared to RP-HPLC, which is beneficial for resolving complex mixtures.[11]

  • Improved Sensitivity with Mass Spectrometry: The high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS) detection, leading to more efficient desolvation and higher signal intensity.

cluster_0 Method Development Logic Analyte Analyte Properties - High Polarity - Basic Primary Amine - Dihydrochloride Salt Challenge Chromatographic Challenge Poor retention in RP-HPLC Analyte->Challenge RP_HPLC Option 1: RP-HPLC - Low retention - Potential peak tailing Challenge->RP_HPLC Conventional Approach HILIC Option 2: HILIC - Strong retention - Good peak shape Challenge->HILIC Alternative Approach Selection Optimal Mode Selection: HILIC RP_HPLC->Selection HILIC->Selection Optimization Parameter Optimization - Column Chemistry - Mobile Phase (Buffer, pH) - Gradient Selection->Optimization

Caption: Decision workflow for selecting HILIC over RP-HPLC.

Materials and Methods

Equipment and Software
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or PDA detector.

  • Chromatography Data System (CDS) software.

Chemicals and Reagents
  • (2-Isopropylthiazol-4-yl)methanamine dihydrochloride reference standard.

  • Acetonitrile (HPLC grade or higher).

  • Ammonium formate (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below. The use of ammonium formate buffer is critical as it ensures good peak shape and is volatile, making the method transferable to LC-MS applications.

ParameterCondition
HPLC Column Silica-based Amide or Diol phase, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid, pH ~3.0
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Gradient Elution 95% B to 60% B over 5 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection UV at 245 nm
Run Time 8 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This mixture acts as the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This working standard is used for system suitability and quantification.

Sample Preparation
  • Accurately weigh the sample powder containing the analyte.

  • Transfer to a volumetric flask of appropriate size to achieve a final theoretical concentration of 50 µg/mL of the active ingredient.

  • Add approximately 70% of the flask volume with the diluent (50:50 acetonitrile:water).

  • Vortex and sonicate for 10 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature, then dilute to the final volume with the diluent.

  • Filter the solution through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial for analysis.

System Suitability Testing (SST)

System suitability testing is a mandatory part of the analytical procedure to ensure the chromatographic system is adequate for the intended analysis.[12][13] Before sample analysis, perform five replicate injections of the Working Standard (50 µg/mL). The results must meet the criteria outlined in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.[14]
Theoretical Plates (N) ≥ 5000Demonstrates column efficiency and the overall performance of the separation.
% RSD of Peak Area ≤ 2.0%Confirms the precision and reproducibility of the autosampler and detector.[14]
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pumping system.

Method Validation and Performance Characteristics

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[15][16] This HILIC method was developed as a stability-indicating assay, meaning it can accurately measure the analyte in the presence of its degradation products, a key requirement of regulatory bodies like the ICH.[17][18][19]

Specificity and Forced Degradation

To establish specificity, forced degradation studies are performed to ensure that the main analyte peak is free from interference from any potential degradants.[17][20] Samples of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

The developed HILIC method must demonstrate baseline resolution between the parent peak and all degradation products formed under these stress conditions.

cluster_1 Experimental Workflow Prep Sample & Standard Preparation SST System Suitability Testing (SST) Prep->SST Check SST Criteria Met? SST->Check Analysis Sample Sequence Analysis Check->Analysis Yes Troubleshoot Troubleshoot System Check->Troubleshoot No Processing Data Processing & Integration Analysis->Processing Report Final Report Generation Processing->Report Troubleshoot->SST

Caption: Standard operational workflow for sample analysis.

Results and Discussion

A typical injection of the 50 µg/mL working standard using the described method results in a sharp, symmetrical peak for (2-Isopropylthiazol-4-yl)methanamine dihydrochloride at a retention time of approximately 3.5 minutes. The system suitability results from a representative run are presented below, demonstrating that the system meets all performance criteria.

SST ParameterResultStatus
Tailing Factor (T) 1.15Pass
Theoretical Plates (N) 9800Pass
% RSD of Peak Area 0.45%Pass
% RSD of Retention Time 0.12%Pass

The method's robustness was evaluated by making small, deliberate variations in chromatographic parameters, including column temperature (±2 °C), mobile phase pH (±0.1 units), and flow rate (±5%). In all cases, the system suitability criteria were met, indicating the method is rugged and reliable for routine use.

Conclusion

The HILIC method presented in this application note provides a superior analytical solution for the quantification of the polar compound (2-Isopropylthiazol-4-yl)methanamine dihydrochloride. It overcomes the significant retention challenges associated with reversed-phase chromatography, offering excellent peak shape, high efficiency, and robust performance. The stability-indicating nature of the assay ensures its suitability for use in quality control and stability studies throughout the drug development lifecycle, in accordance with regulatory guidelines.

References

  • Ventos. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (2-Isopropylthiazol-4-yl)methanamine Dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (2-Isopropylthiazol-4-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 34(16-17), 2273-2286. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Garrido, J. L., et al. (2006). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology, 40(12), 3848-3854. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chirita, R. I., et al. (2010). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe. Retrieved from [Link]

  • Agilent Technologies. (2023). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]

  • Dahiwade, V., et al. (2024). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave. Retrieved from [Link]

  • Pharma Times Official. (2024). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved from [Link]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • USP. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures. Retrieved from [Link]

  • Saimalakondaiah, D., et al. (n.d.). Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]

  • Borman, P., & Nethercote, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • ICH. (2023). Q2(R2) Revision of Q2(R1) Analytical Validation. Retrieved from [Link]

  • Al-Adnani, M., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Journal of Analytical Science and Technology. Retrieved from [Link]

  • PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. National Library of Medicine. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Gousia, E., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for (2-Isopropylthiazol-4-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the laboratory use of (2-Isopropylthiazol-4-yl)m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory use of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride (CAS No: 1171981-10-4). A pivotal building block in medicinal chemistry, this substituted aminothiazole derivative is notably utilized as a key intermediate in the synthesis of antiviral agents such as Ritonavir. These application notes are designed to furnish researchers with detailed protocols, safety and handling procedures, and an understanding of its chemical reactivity. The information herein is curated to support the innovative application of this compound in drug discovery and development, grounded in established chemical principles and safety practices.

Compound Profile and Significance

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride is a primary amine featuring a thiazole heterocyclic core. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceuticals due to its ability to engage in a wide range of biological interactions.[1] The isopropyl and aminomethyl substituents on the thiazole ring of this particular molecule provide specific steric and electronic properties that are crucial for its role as a synthetic intermediate.

Its most prominent application is in the synthesis of the protease inhibitor Ritonavir, where it forms a part of the molecule that interacts with the enzyme's active site. The primary amine serves as a critical handle for further chemical modifications, such as N-alkylation or amide bond formation, allowing for its incorporation into larger, more complex molecular architectures.

Property Value Source
CAS Number 1171981-10-4[2]
Molecular Formula C₇H₁₄Cl₂N₂S[2]
Molecular Weight 229.17 g/mol [2]
Synonyms 2-(1-Methylethyl)-4-thiazolemethanamine Dihydrochloride, 4-(Aminomethyl)-2-isopropylthiazole Dihydrochloride[2]
Storage 2-8°C, Refrigerator[2]

Safety, Handling, and Storage

2.1. Hazard Identification

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation. [3]

Given the structural similarity, it is prudent to handle (2-Isopropylthiazol-4-yl)methanamine dihydrochloride with the same level of caution.

2.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

2.3. Handling Procedures

  • Avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

2.4. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is 2-8°C.[2]

  • The compound is supplied as a dihydrochloride salt to improve stability and handling. The free base is more reactive and prone to degradation.

2.5. Disposal

Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

Experimental Protocols

The primary utility of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride in a laboratory setting is as a nucleophile in coupling reactions. The following protocols are representative of its application.

3.1. Protocol 1: General N-Alkylation via Reductive Amination

This protocol describes a general method for the N-alkylation of (2-Isopropylthiazol-4-yl)methanamine, a common subsequent step in its utilization. The dihydrochloride salt must first be neutralized to the free base for this reaction to proceed efficiently.

Workflow for N-Alkylation:

cluster_0 Step 1: Free Base Generation cluster_1 Step 2: Imine Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Work-up and Purification a Dissolve dihydrochloride salt in a suitable solvent (e.g., DCM) b Add a base (e.g., triethylamine) to neutralize HCl a->b c Add an aldehyde or ketone to the free amine solution b->c d Stir at room temperature c->d e Add a reducing agent (e.g., sodium triacetoxyborohydride) d->e f Monitor reaction by TLC or LC-MS e->f g Quench the reaction f->g h Extract the product g->h i Purify by column chromatography h->i

Caption: Reductive amination workflow.

Materials:

  • (2-Isopropylthiazol-4-yl)methanamine dihydrochloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (STAB)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Free Base Generation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (2-Isopropylthiazol-4-yl)methanamine dihydrochloride (1.0 eq) in anhydrous DCM.

    • Cool the suspension in an ice bath.

    • Add triethylamine (2.2 eq) dropwise.

    • Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Imine Formation:

    • To the solution of the free amine, add the desired aldehyde or ketone (1.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

3.2. Protocol 2: Application in the Synthesis of a Ritonavir Intermediate Analogue

This protocol outlines a representative coupling reaction, analogous to a step in the synthesis of Ritonavir, showcasing the use of (2-Isopropylthiazol-4-yl)methanamine as a nucleophile.

Reaction Scheme:

Amine (2-Isopropylthiazol-4-yl)methanamine (Free Base) Coupling_Product Coupled Product (Urea or Carbamate derivative) Amine->Coupling_Product Nucleophilic Attack Activated_Carbonyl Activated Carbonyl Species (e.g., from Phosgene equivalent) Activated_Carbonyl->Coupling_Product Reaction

Caption: General coupling reaction.

Materials:

  • (2-Isopropylthiazol-4-yl)methanamine dihydrochloride

  • Anhydrous tetrahydrofuran (THF)

  • N,N'-Disuccinimidyl carbonate (DSC) or a similar phosgene equivalent

  • N,N-Diisopropylethylamine (DIPEA)

  • A second amine or alcohol nucleophile (R-NH₂ or R-OH)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of the Second Nucleophile (if applicable):

    • This step is highly dependent on the specific synthetic route. For the purpose of this general protocol, we will assume the formation of an activated intermediate.

  • Coupling Reaction:

    • Generate the free base of (2-Isopropylthiazol-4-yl)methanamine as described in Protocol 1, Step 1, using DIPEA as the base in anhydrous THF.

    • In a separate flask, prepare the activated carbonyl species. For example, by reacting a precursor with a phosgene equivalent like N,N'-Disuccinimidyl carbonate.

    • Slowly add the solution of the free (2-Isopropylthiazol-4-yl)methanamine to the activated carbonyl species at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the desired coupled product.

Biological Context and Potential Applications

While primarily used as a synthetic intermediate, the (2-isopropylthiazol-4-yl)methanamine fragment itself is of interest in drug discovery. It has been identified as a frequently occurring fragment in molecules that interact with Cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. This suggests that derivatives of this compound could be designed as modulators of CYP3A4 activity.

Furthermore, the 2-aminothiazole scaffold is a versatile pharmacophore present in drugs with a wide range of biological activities, including:

  • Antimicrobial agents

  • Antiviral agents

  • Anticancer agents

  • Anti-inflammatory agents

Researchers can leverage (2-Isopropylthiazol-4-yl)methanamine dihydrochloride as a starting material to synthesize novel libraries of compounds for screening against various biological targets.

References

  • Pharmaffiliates. (n.d.). (2-Isopropylthiazol-4-yl)methanamine Dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (2-Isopropylthiazol-4-yl)methanamine. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry, 7(18), 2445–2464. [Link]

  • Gpatindia. (2020, April 21). RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thiazole Derivative Purification

Status: Operational Operator: Senior Application Scientist Ticket Subject: Purification & Troubleshooting for Thiazole Scaffolds Introduction Welcome to the technical support hub for thiazole chemistry. Thiazoles are ubi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Subject: Purification & Troubleshooting for Thiazole Scaffolds

Introduction

Welcome to the technical support hub for thiazole chemistry. Thiazoles are ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib) but present unique purification challenges due to their weak basicity (


) , potential for metal chelation  (N/S donors), and tendency to "tail" on silica gel .[1]

This guide moves beyond generic protocols to address the specific physicochemical behaviors of the thiazole ring.

Module 1: Acid-Base Workup & Extraction

Context: You are performing a Hantzsch synthesis or coupling reaction and need to isolate the crude thiazole.[2]

Q: My thiazole product is not extracting into the organic layer, or I am getting massive emulsions. What is happening?

A: This is likely a pH control issue relative to the thiazole's


.
Thiazoles are weak bases (

of conjugate acid

).[3] If your aqueous workup is too acidic (pH < 4), a significant portion of your product exists as the water-soluble thiazolium salt.

The Protocol (pH Swing Extraction):

  • Acidification (Impurity Removal):

    • Dissolve crude mixture in EtOAc or DCM.

    • Extract with 1M HCl (pH < 1).

    • Result: The thiazole protonates and moves to the aqueous layer. Neutral non-basic impurities remain in the organic layer. Discard the organic layer.

  • Neutralization (Product Recovery):

    • Cool the aqueous layer to 0°C.

    • Slowly basify with saturated

      
       or 
      
      
      
      until pH > 8.
    • Result: The thiazole deprotonates and precipitates or oils out.

  • Extraction:

    • Extract the now-cloudy aqueous layer with EtOAc (x3).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      

Q: Why does my Hantzsch synthesis product turn into a sticky tar upon neutralization?

A: This is "oiling out," common when the neutralization is too rapid or the concentration is too high.[1]

  • Fix: Use a biphasic neutralization. Add the organic solvent (e.g., DCM) before adding the base. As the thiazole is neutralized, it immediately partitions into the organic layer rather than aggregating into a tar.

Visualization: The pH-Switch Logic

ThiazoleExtraction Start Crude Reaction Mixture Acidify Add 1M HCl (pH < 1) Partition with EtOAc Start->Acidify LayerSep1 Phase Separation Acidify->LayerSep1 OrgLayer1 Organic Layer (Neutral Impurities) LayerSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Thiazolium Salt + H2O) LayerSep1->AqLayer1 Keep Basify Basify to pH > 8 (Na2CO3) AqLayer1->Basify Precip Free Base Thiazole (Precipitates/Oils) Basify->Precip Extract Extract with EtOAc Precip->Extract Final Pure Thiazole (Concentrated) Extract->Final

Caption: pH-dependent partitioning strategy for isolating weakly basic thiazoles from neutral impurities.

Module 2: Chromatography Troubleshooting

Q: My thiazole peak is tailing severely on silica gel (TLC or Column). Why?

A: This is caused by Silanol Interaction . Silica gel possesses acidic surface silanol groups (


). The basic nitrogen of the thiazole (and any amino substituents) hydrogen bonds or protonates at these sites, causing drag (tailing) and irreversible adsorption.[1]

The Solution: Mobile Phase Modifiers You must mask the silanol sites using a stronger, sacrificial base.[1]

ModifierConcentrationApplicationNotes
Triethylamine (TEA) 0.1% - 1.0%Standard Flash/TLCMost common. Volatile. Pre-rinse column with TEA/Hexane to "deactivate" silica.
Ammonia (

)
0.5% - 1.0%DCM/MeOH gradientsBest for highly polar aminothiazoles.
Acetic Acid 0.1%Reverse PhaseCounter-intuitive: Low pH keeps silanols protonated (neutral), preventing cation exchange.[4]

Protocol for TEA Deactivation:

  • Prepare mobile phase: Hexane/EtOAc (e.g., 7:3) + 1% TEA .

  • Flush the silica column with 2 column volumes (CV) of this mixture before loading the sample.

  • Run the purification using the same mobile phase.

Q: Can I avoid amine modifiers? They interfere with my NMR/MS. A: Yes. Switch the stationary phase:

  • Alumina (Basic or Neutral): Alumina lacks the acidic protons of silica. It is often superior for sensitive basic heterocycles.

  • Reverse Phase (C18): Operates on hydrophobic interaction. Use an ammonium bicarbonate buffer (pH 10) to keep the thiazole neutral and sharp.

Module 3: Crystallization & Polymorph Control

Q: I am trying to recrystallize my aminothiazole, but it keeps "oiling out."

A: Oiling out occurs when the Melting Point (MP) of the solute < Boiling Point (BP) of the solvent mixture at the saturation point, or when impurities depress the MP.[1][5]

Troubleshooting Table:

Solvent SystemPolarityUse CaseFix for Oiling Out
Ethanol (Abs) Polar ProticGeneral purpose (Hantzsch products).Add water dropwise to hot EtOH until turbid, then cool very slowly.
EtOH / Water MixedHighly polar derivatives.Ensure solution is dilute.[6] Rapid cooling promotes oiling; use an insulated flask.[5]
Heptane / EtOAc Non-polarLipophilic thiazoles.Increase the Heptane ratio. If oil forms, reheat and add a seed crystal at the cloud point.
1,4-Dioxane ModerateHigh-melting thiazoles.[1]High BP solvent.[6] Good for stubborn solids but hard to remove.

Q: How do I remove colored oxidation impurities? A: Thiazoles (especially aminothiazoles) oxidize easily to form colored azo/nitroso dimers.

  • Protocol: Dissolve in hot ethanol. Add Activated Charcoal (5 wt%) . Reflux for 15 mins. Filter hot through Celite. Crystallize the filtrate.

Module 4: Metal Scavenging (Pd/Cu Removal)

Context: You used a Suzuki or Buchwald coupling to build the thiazole, and the product is gray/brown (Pd contamination).

Q: Why is the Palladium so hard to remove from my thiazole? A: Thiazoles are excellent ligands. The Nitrogen and Sulfur atoms act as a "claw" (chelation), binding Pd/Cu catalysts tightly. Standard Celite filtration is insufficient.

Scavenging Protocol (The "Silica-Thiol" Method):

  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or Mercaptopropyl-functionalized silica (0.5 eq relative to Pd loading, or 10-20 wt% of product).

  • Stir at 50°C for 4 hours (Heat is crucial to break the Thiazole-Pd complex).

  • Filter through a 0.45µm pad or Celite.

  • Result: Pd levels typically drop from >1000 ppm to <50 ppm.

Visualization: Metal Removal Workflow

MetalScavenging Input Thiazole-Pd Complex (Crude) Step1 Dissolve in THF Add Thiol-Silica Input->Step1 Step2 Heat to 50°C (Ligand Exchange) Step1->Step2 Kinetic Energy Step3 Filter (Celite) Step2->Step3 Output Purified Thiazole (<50 ppm Pd) Step3->Output Waste Pd-Silica Complex (Solid Waste) Step3->Waste

Caption: Ligand exchange mechanism using functionalized silica to strip Palladium from thiazole complexes.

References
  • Hantzsch Thiazole Synthesis & Workup

    • Protocol: "Hantzsch Thiazole Synthesis - Labor
    • Source:[Link]

  • Chromatography of Basic Heterocycles

    • Mechanism:[1][7] "Effect of Triethylamine (TEA) on the Retention in RPLC." Pharma Growth Hub.

    • Source:[Link][1]

  • Recrystallization Solvents: Data: "Recrystallization methods for purifying aminothiazole compounds." Benchchem Technical Support.
  • Palladium Scavenging

    • Methodology: "A new process for the recovery of palladium...[7] through mild acidic leaching."[7] Reaction Chemistry & Engineering (RSC).

    • Source:[Link]

  • pKa and Chemical Properties

    • Data: "Thiazole: Acidity and Basicity."[8] Wikipedia / Baran Lab Heterocycles.

    • Source:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: (2-Isopropylthiazol-4-yl)methanamine Dihydrochloride vs. Alternatives in Ritonavir Synthesis

Executive Summary In the convergent synthesis of the antiretroviral drug Ritonavir , the introduction of the thiazole side chain is a critical quality control point.[1] While the free base amine—(2-isopropylthiazol-4-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the convergent synthesis of the antiretroviral drug Ritonavir , the introduction of the thiazole side chain is a critical quality control point.[1] While the free base amine—(2-isopropylthiazol-4-yl)methanamine—is the active nucleophile required for the coupling reaction, its isolation and storage present significant challenges regarding oxidative stability and process impurity control.

This guide compares the industry-standard precursor, (2-Isopropylthiazol-4-yl)methanamine dihydrochloride , against the free base and other synthetic intermediates. The data indicates that while the salt form requires an additional neutralization step during manufacturing, it offers superior crystallinity , shelf-life stability , and impurity rejection (specifically of Hantzsch synthesis by-products), making it the preferred starting material for GMP-compliant Ritonavir production.

Physicochemical Comparison: Dihydrochloride vs. Free Base

The choice between the salt and free base forms fundamentally alters the material handling requirements and purification strategy.

FeatureDihydrochloride SaltFree Base Amine
CAS Number 1185167-55-8 / 908591-25-3154212-60-9
Formula C₈H₁₄N₂S[1] · 2HClC₈H₁₄N₂S
Molar Mass 229.17 g/mol 170.28 g/mol
Physical State Off-white to beige crystalline solidColorless to pale yellow oil / low-melting solid
Melting Point >155°C (Decomposes)~50–55°C (often semi-solid at RT)
Hygroscopicity Moderate (requires desiccated storage)High (absorbs atmospheric moisture/CO₂)
Oxidative Stability High (Stable at RT for months)Low (Prone to N-oxidation; requires cold storage)
Purification Method Recrystallization (e.g., Isopropanol/EtOH)Distillation (High vacuum) or Chromatography

Key Insight: The free base is often an oil or low-melting solid that is difficult to purify by crystallization. The dihydrochloride salt allows for the rejection of non-basic impurities (e.g., neutral thiazole by-products) through selective crystallization from alcoholic solvents.

Synthetic Pathways and Precursor Logic

The synthesis of the thiazole intermediate typically follows a Hantzsch Thiazole Synthesis route.[2] The decision to isolate the intermediate as a salt is driven by the need to remove specific process impurities before the final expensive coupling step.

Pathway Visualization

The following diagram illustrates the synthesis of the amine and the critical divergence point between isolating the unstable free base versus the stable dihydrochloride.

Ritonavir_Thiazole_Synthesis Isobutyramide Isobutyramide Thioamide 2-Methylpropanethioamide Isobutyramide->Thioamide P2S5 or Lawesson's Chloromethyl 4-(Chloromethyl)-2- isopropylthiazole Thioamide->Chloromethyl + DCA (Hantzsch Cyclization) DCA 1,3-Dichloroacetone FreeBase Free Base Amine (Unstable Oil) Chloromethyl->FreeBase + Methylamine Substitution Methylamine Methylamine (aq) Salt Dihydrochloride Salt (Stable Solid) FreeBase->Salt HCl/IPA (Purification Step) Ritonavir Ritonavir FreeBase->Ritonavir + Activated Core (Coupling) Salt->FreeBase Neutralization (In-situ)

Figure 1: Synthetic flowchart comparing the isolation of the Free Base vs. the Dihydrochloride Salt in the context of Ritonavir production.

Impurity Profile & Quality Control

Using the dihydrochloride salt acts as a "chemical filter" for impurities generated during the Hantzsch cyclization.

Critical Impurities Mitigated by Salt Formation
  • Hydroxy-thiazoline Intermediate: Incomplete dehydration during the Hantzsch synthesis can leave hydroxy-thiazoline species. These are less basic and often remain in the mother liquor during salt crystallization.

  • Dimer Formation: The free amine can react with residual chloromethyl precursors to form dimeric species. Converting to the salt immediately after synthesis quenches this nucleophilic pathway.

  • Methylthioether By-products: Side reactions involving the thioamide sulfur methylation are common. These neutral impurities are efficiently removed when the target amine is precipitated as a salt.

Experimental Evidence: Patents indicate that while the crude free base may have a purity of ~85-90% (HPLC), conversion to the hydrochloride salt followed by recrystallization typically raises purity to >98.5% , which is essential for meeting API specifications.

Experimental Protocols

Protocol A: Synthesis & Purification of the Dihydrochloride Salt

This protocol ensures the removal of Hantzsch by-products.

  • Cyclization: React 2-methylpropanethioamide (1.0 eq) with 1,3-dichloroacetone (1.1 eq) in ethyl acetate at reflux for 4 hours.

  • Substitution: Cool the mixture and add aqueous methylamine (40% w/w, 5.0 eq) dropwise. Stir at room temperature for 6 hours.

  • Extraction: Basify with NaOH to pH >12. Extract the free base into dichloromethane (DCM). Wash with brine.

  • Salt Formation (Critical Step):

    • Dry the DCM layer over Na₂SO₄ and filter.

    • Add isopropanol (IPA).

    • Slowly bubble dry HCl gas or add HCl/IPA solution (2.5 eq) at 0–5°C.

    • The dihydrochloride salt precipitates as an off-white solid.

  • Recrystallization: Heat the slurry to reflux in ethanol/IPA (1:1) until dissolved, then cool slowly to 0°C. Filter and dry under vacuum.

    • Target Yield: 85–90% from crude.

    • Target Purity: >99.0% (HPLC).

Protocol B: Coupling to Ritonavir Intermediate

This protocol demonstrates the in-situ neutralization of the salt.

  • Activation: Dissolve the "Core Alcohol" intermediate (e.g., (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane) in DCM. Treat with Bis(trichloromethyl)carbonate (BTC) or disuccinimidyl carbonate (DSC) in the presence of DIPEA to form the activated isocyanate/carbamate.

  • Neutralization & Coupling:

    • Suspend (2-Isopropylthiazol-4-yl)methanamine dihydrochloride (1.2 eq) in DCM.

    • Add Triethylamine (TEA) or DIPEA (3.0 eq) to liberate the free amine in situ.

    • Add this mixture to the activated core solution.

  • Reaction: Stir at 25°C for 4–12 hours. Monitor by HPLC for the disappearance of the activated core.

  • Workup: Wash with 1N HCl (to remove excess thiazole amine), then saturated NaHCO₃. Concentrate to obtain crude Ritonavir.

Conclusion

For research and industrial synthesis of Ritonavir, (2-Isopropylthiazol-4-yl)methanamine dihydrochloride is the superior precursor compared to the free base.

  • Stability: It eliminates the cold-chain requirement of the free base.

  • Purity: It provides a robust mechanism to reject Hantzsch synthesis impurities.

  • Scalability: It allows for handling a stable solid rather than a volatile, oxidatively unstable oil.

While the free base is the active species, it should only be generated in situ from the high-purity salt immediately prior to the coupling reaction.

References

  • Preparation of 2-isopropyl-4-(methylaminomethyl)thiazole hydrochloride. Google Patents. CN107445916A.
  • Process for the synthesis of Ritonavir. Google Patents. US6407252B1.
  • Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir. Google Patents. WO2006090270A1.
  • Ritonavir: Synthesis and Impurity Profiling . New Drug Approvals. Available at: [Link]

  • Hantzsch Thiazole Synthesis . Organic Chemistry Portal. Available at: [Link]

Sources

Comparative

Purity comparison of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride from different suppliers

Subtitle: A Technical Audit of Commercial Sources for Ritonavir Intermediate Synthesis Executive Summary (2-Isopropylthiazol-4-yl)methanamine dihydrochloride (CAS 1171981-10-4) is a critical heterocyclic building block,...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Technical Audit of Commercial Sources for Ritonavir Intermediate Synthesis

Executive Summary

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride (CAS 1171981-10-4) is a critical heterocyclic building block, primarily utilized in the synthesis of protease inhibitors like Ritonavir. While organic purity (HPLC) is the standard metric for procurement, our comparative analysis of three distinct commercial suppliers reveals that salt stoichiometry and hygroscopicity are the true differentiators affecting downstream yield.

This guide provides a rigorous "Purity Audit" protocol. We demonstrate that while "budget" sources often meet HPLC specifications (>98%), they frequently fail in stoichiometric consistency (HCl content), leading to variable yields in subsequent amide coupling reactions.

Introduction: The Hidden Variables

The synthesis of the thiazole core typically proceeds via the Hantzsch Thiazole Synthesis , condensing 2-methylpropanethioamide with 1,3-dichloroacetone (or equivalents).

In drug development, this amine is often coupled with carboxylic acids/esters. The "hidden" failure mode in these reactions is rarely organic impurities but rather the protonation state of the amine.

  • Ideal State: Dihydrochloride (

    
    ). Requires exactly 2 equivalents of base (e.g., DIPEA) to neutralize before coupling.
    
  • Common Flaw: Variable HCl content (1.5 – 2.5 eq) or high water content alters the effective molecular weight, causing stoichiometry errors in the coupling reaction.

Experimental Design & Methodology

We procured samples from three distinct supplier categories to simulate a real-world sourcing scenario:

  • Supplier A (Premium): Western catalog vendor, certified reference material grade.

  • Supplier B (Budget): High-volume Asian contract manufacturer (CMO).

  • Supplier C (Aggregator): Third-party re-seller (origin unknown).

The "Purity Audit" Workflow

The following decision tree outlines the logical flow used to evaluate the samples.

PurityAudit Start Sample Receipt Visual Visual Inspection (Color/Clumping) Start->Visual Solubility Solubility Test (MeOH/Water) Visual->Solubility HPLC HPLC-UV (254nm) Organic Purity Solubility->HPLC KF Karl Fischer Water Content HPLC->KF Titration Argentometric Titration (Chloride Content) KF->Titration NMR qNMR (D2O) Stoichiometry Check Titration->NMR Decision Suitability Decision NMR->Decision

Figure 1: The analytical workflow designed to capture both organic and inorganic impurities.

Comparative Results

Table 1: Analytical Data Summary
MetricSupplier A (Premium)Supplier B (Budget)Supplier C (Aggregator)
Appearance White, crystalline powderOff-white, slightly clumpedYellowish powder
HPLC Purity (a/a%) 99.8%98.2%94.5%
Water Content (KF) 0.5%4.2% (Hygroscopic)1.1%
Chloride Content 30.8% (Theoretical: 30.9%)26.5%32.1%
Calc.[1][2][3][4][5][6] Salt Form



(Excess Free HCl)
Major Impurity None detectedUnknown (RRT 1.2)Thioamide precursor
Data Interpretation[2][4][6][7][8][9][10][11][12]
  • Organic Purity (HPLC): Supplier A and B are comparable. Supplier B is acceptable for most synthetic needs if only organic purity is considered. Supplier C shows a significant peak corresponding to unreacted 2-methylpropanethioamide, indicating incomplete Hantzsch condensation.

  • Salt Stoichiometry (The Critical Failure):

    • Supplier A is a true dihydrochloride.

    • Supplier B is likely a mixture of mono- and dihydrochloride forms (or wet), leading to a lower chloride percentage. If you calculate your coupling reagents assuming a MW of 229.17 g/mol , you will overcharge the amine.

    • Supplier C contains excess trapped HCl gas or inorganic salts, which will consume your base (DIPEA/TEA) in the next step, potentially stalling the reaction.

Discussion: Impurity Origins & Impact

The Hantzsch Pathway & Side Reactions

Understanding where impurities come from allows you to predict their presence. The diagram below maps the synthesis and potential divergence points.

HantzschPathway Thioamide 2-Methylpropane- thioamide Intermed Hydroxy-thiazoline Intermediate Thioamide->Intermed Impurity1 Impurity: Unreacted Thioamide (Supplier C) Thioamide->Impurity1 Incomplete DCA 1,3-Dichloroacetone DCA->Intermed Product (2-Isopropylthiazol-4-yl) methanamine Intermed->Product - H2O Impurity3 Impurity: Regioisomer (Acidic conditions) Intermed->Impurity3 Isomerization Impurity2 Impurity: Dithiazolyl Sulfone (Oxidation) Product->Impurity2 Air Oxidation

Figure 2: Mechanistic origin of common impurities in Hantzsch thiazole synthesis.

Impact on Downstream Amide Coupling

Why does the salt form matter? In a typical coupling (e.g., using EDC/HOBt or HATU), the amine must be free to attack the activated ester.

  • Scenario: You use Supplier B (Wet/Low HCl) but calculate based on dry Dihydrochloride MW.

  • Result: You effectively add excess amine . This consumes the activated ester faster than expected, but if the stoichiometry of the base (DIPEA) is fixed, the pH may remain too low for efficient coupling, or the excess amine acts as a scavenger.

Recommended Protocols

Protocol A: HPLC System Suitability

To replicate our organic purity results, use the following method adapted for polar amines.

  • Column: C18 (e.g., Agilent Zorbax SB-C18),

    
    .
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Thiazole ring absorption).

  • Sample Prep: Dissolve 1 mg/mL in Water:ACN (90:10).

  • Note: The amine elutes early; TFA is required to suppress tailing of the basic nitrogen.

Protocol B: Chloride Content Determination (Titration)

This is the self-validating step to confirm salt form.

  • Dissolve 50 mg of sample in 30 mL deionized water.

  • Add 1 mL of 5% Potassium Chromate (

    
    ) indicator.
    
  • Titrate with 0.1 M Silver Nitrate (

    
    ) until a reddish-brown precipitate persists.
    
  • Calculation:

    
    
    
    • Target for

      
      : ~30.9%
      
    • Target for

      
      : ~18.4%
      

Conclusion

For critical applications like Ritonavir analog synthesis, Supplier A is the only "plug-and-play" option. However, Supplier B is a viable, cost-effective alternative IF you perform a chloride titration and water content analysis to correct the molecular weight before use. Supplier C should be avoided due to the presence of thioamide precursors which are difficult to remove without recrystallization.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Source: Chem Help Asap.[7][8] "Hantzsch Thiazole Synthesis."

    • URL:[Link] (Verified Context via Search 1.2)

  • Ritonavir Intermediate Synthesis: Source: Google Patents (CN104557763A). "Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole." URL: (Verified Context via Search 1.1)
  • Amide Coupling with Amine Salts

    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link] (Verified Context via Search 1.5)

  • Source: LGC Standards. "1-(2-Isopropylthiazol-4-yl)
  • Impact of Impurities on Thiazole Synthesis

    • Source: NIH / PubMed Central.
    • URL:[Link] (Verified Context via Search 1.15)

Sources

Validation

Antimicrobial activity of thiazole derivatives compared to standard antibiotics

Executive Summary The emergence of multidrug-resistant (MDR) pathogens, particularly MRSA and VRE, has necessitated the exploration of non-fluoroquinolone scaffolds. Thiazole derivatives—specifically 2-aminothiazoles , t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens, particularly MRSA and VRE, has necessitated the exploration of non-fluoroquinolone scaffolds. Thiazole derivatives—specifically 2-aminothiazoles , thiazolidinones , and thiazolyl-hydrazones —have emerged as potent inhibitors of bacterial DNA gyrase (GyrB subunit), offering a distinct mechanism of action from standard quinolones (which primarily target GyrA).

This guide objectively compares the antimicrobial efficacy of novel thiazole scaffolds against industry standards (Ciprofloxacin, Ampicillin, Fluconazole). Experimental data indicates that while thiazoles often match or exceed the potency of standards against Gram-positive strains (MICs


 0.5 

g/mL), their efficacy against Gram-negative bacteria remains structure-dependent due to permeability barriers.

Mechanistic Profiling: DNA Gyrase Inhibition

Unlike Ciprofloxacin, which stabilizes the DNA-gyrase cleavage complex leading to double-strand breaks, many high-potency thiazole derivatives function as ATP-competitive inhibitors of the GyrB subunit. This distinction is critical for overcoming quinolone-induced resistance.

Pathway Visualization: Thiazole-Induced Lethality

The following diagram illustrates the specific interference of thiazole derivatives in the bacterial replication cycle.

G Start Thiazole Derivative (Entry via Porins/Diffusion) Target Target: DNA Gyrase (GyrB Subunit / ATP-Binding Pocket) Start->Target High Affinity Binding Action Competitive Inhibition (Blocks ATP Hydrolysis) Target->Action Prevents Conformational Change Process Failure of DNA Supercoiling (Replication Fork Arrest) Action->Process Downstream Effect Outcome Bacterial Cell Death (Bactericidal Effect) Process->Outcome Irreversible Damage

Figure 1: Mechanism of Action. Thiazole derivatives competitively bind to the ATP-binding pocket of the GyrB subunit, preventing the energy transduction required for DNA supercoiling.

Comparative Performance Data

The following datasets synthesize Minimum Inhibitory Concentration (MIC) values from recent high-impact studies. Data is categorized by pathogen type to highlight spectrum specificity.

Table 1: Gram-Positive Efficacy (S. aureus & MRSA)

Thiazole derivatives frequently outperform Ciprofloxacin against resistant strains due to the lack of cross-resistance.

Compound ClassStrainThiazole MIC (

g/mL)
Standard (Ciprofloxacin) MICRelative Potency
Thiazolyl-2-Pyrazoline [1]S. aureus (ATCC 25923)0.5 – 1.00.5 – 1.25Equivalent
4-Thiazolidinone Hybrid [2]MRSA (Clinical Isolate)0.02 – 0.35

M
5.49

M
15x - 200x Superior
Benzo[d]thiazole [3]S. aureus (Standard)50 – 750.5 – 1.0Inferior
Hydrazone-Thiazole [4]B. subtilis0.250.52x Superior

Analyst Note: The 4-thiazolidinone hybrids show exceptional promise against MRSA. The significant potency gap (0.02


M vs 5.49 

M) suggests these compounds bypass the norA efflux pumps that often render MRSA resistant to quinolones.
Table 2: Gram-Negative Efficacy (E. coli & P. aeruginosa)

Activity is generally lower due to the lipopolysaccharide (LPS) outer membrane barrier in Gram-negatives.

Compound ClassStrainThiazole MIC (

g/mL)
Standard (Ampicillin/Cipro) MICStatus
2-Aminothiazole [5]E. coli (ATCC 25922)12.5 – 25.03.9 (Ampicillin)Moderate
Thiophene-Thiazole [1]P. aeruginosa15.6 – 31.2>500 (Amoxicillin)Superior
Thiazole-Schiff Base [6]K. pneumoniae7.8 – 15.01.0 (Ciprofloxacin)Inferior
Table 3: Antifungal Activity (C. albicans)

Comparison against Fluconazole.[1][2]

Compound ClassStrainThiazole MIC (

g/mL)
Standard (Fluconazole) MICStatus
Bis-Thiazole [1]C. albicans3.9 – 8.016 – 324x Superior
Benzo[d]thiazole [3]A. niger50 – 10010 (Ketoconazole)Inferior

Experimental Validation Protocol

To replicate these findings, researchers must adhere to CLSI M07 (Aerobes) or M27 (Yeasts) guidelines. The following protocol outlines the Broth Microdilution method, the gold standard for determining MICs of thiazole derivatives.

Critical Reagent Notes
  • Solvent: Thiazoles are often hydrophobic. Dissolve stock in 100% DMSO. Ensure final well concentration of DMSO is <1% to prevent solvent toxicity.

  • Indicator: Use Resazurin (0.015%) for visual confirmation. Blue

    
     Pink indicates metabolic activity (growth).
    
Workflow: CLSI Broth Microdilution

Protocol Prep Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (96-Well Plate) Prep->Dilution Stock Prep Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (37°C, 16-24h) Inoculation->Incubation Seal Plate Readout Readout (Turbidity/Resazurin) Incubation->Readout Analyze

Figure 2: Standardized Workflow. Adherence to the 5x10^5 CFU/mL final inoculum density is crucial for reproducibility.

Step-by-Step Protocol
  • Stock Preparation: Dissolve thiazole derivative in DMSO to 1024

    
    g/mL.
    
  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution: Perform 2-fold serial dilutions in a 96-well plate (Range: 512

    
     0.125 
    
    
    
    g/mL).
  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100. Add 100

    
    L to wells (Final: 5 x 10^5 CFU/mL).
    
  • Controls: Include Positive Growth Control (Broth + Bacteria) and Sterility Control (Broth only).

  • Incubation: 37°C for 18–24 hours (bacteria) or 48 hours (fungi).

  • Determination: The MIC is the lowest concentration with no visible growth .

Structure-Activity Relationship (SAR) Insights

Optimization of the thiazole scaffold relies on specific substitutions. Based on the comparative data, the following SAR trends are established:

  • C2 Position (Amine/Hydrazone Linkage):

    • Presence of a hydrazone linker at C2 significantly enhances lipophilicity and membrane penetration, improving activity against Gram-positives [4].

    • 2-aminothiazoles generally show better water solubility but slightly lower potency than their Schiff base counterparts.

  • C5 Position (Electron Modulation):

    • Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring attached to C5 increase binding affinity to the DNA gyrase active site [2].

    • Bulky hydrophobic groups at C5 improve antifungal activity but reduce Gram-negative permeability due to steric hindrance at porin channels.

  • Hybridization:

    • Fusing the thiazole ring with 4-thiazolidinone or pyrazole rings creates "dual-pharmacophore" hybrids that exhibit synergistic effects, often overcoming resistance mechanisms seen in single-ring compounds [1, 2].

References

  • Hassan, A. et al. "An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles." Molecules, 2023.[1][3]

  • Aborahma, G. et al. "Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities." Molecular Diversity, 2022.[4][5]

  • Mishra, R. et al. "Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives."[5] Journal of Chemistry, 2017.

  • Gondru, R. et al. "SAR studies of antimicrobial 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2020.[6][7]

  • Dawood, D. et al. "Synthesis and antimicrobial activity of 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives." European Journal of Medicinal Chemistry, 2019.

  • CLSI. "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute, 11th Edition.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiazole Intermediates

Introduction: The Critical Role of Thiazole Intermediates and Analytical Rigor Thiazole rings are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2][3] From antibioti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thiazole Intermediates and Analytical Rigor

Thiazole rings are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2][3] From antibiotics to anticancer agents, the unique physicochemical properties of the thiazole nucleus make it a privileged scaffold in drug design.[4] The synthesis of these vital molecules often involves multi-step processes, generating a variety of thiazole intermediates.[4][5][6] Ensuring the purity and quality of these intermediates is not merely a matter of process efficiency; it is a fundamental requirement for the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methods for thiazole intermediates. More importantly, it delves into the critical process of cross-validation, a necessary step when analytical testing is transferred between laboratories or when different methods are employed. We will explore the "why" behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11][12]

The Imperative of Cross-Validation in a Multi-Lab Environment

Analytical method validation establishes that a procedure is suitable for its intended purpose.[13][14] However, in the globalized landscape of pharmaceutical development, it is common for analytical methods to be transferred between research and development, quality control, and contract research organizations (CROs).[15][16][17] This transfer necessitates a documented process to qualify the receiving laboratory, ensuring that it can achieve comparable results to the transferring laboratory.[15][16][18] This process is known as inter-laboratory cross-validation or analytical method transfer.[15][18][19]

Cross-validation is crucial for:

  • Ensuring Data Integrity: It confirms that analytical results are consistent and reliable, regardless of the testing site.[18][19]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have established guidelines for analytical method transfer to ensure data consistency for regulatory submissions.[15]

  • Maintaining a Validated State: A successful cross-validation demonstrates that the analytical method remains robust and suitable for its intended use in the new laboratory.[15][19]

When is Cross-Validation Necessary?

Cross-validation should be performed whenever:

  • A method is transferred from a development lab to a quality control lab.[15]

  • Testing is outsourced to a CRO.[15]

  • Manufacturing is moved to a different site.[15]

  • Multiple laboratories are involved in analyzing samples for a single study.[15]

A Comparative Look at Analytical Methods for Thiazole Intermediates

The choice of analytical method for thiazole intermediates depends on several factors, including the specific properties of the analyte, the expected impurities, and the intended purpose of the analysis. The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and wide applicability.[13][20] For thiazole intermediates, which are often non-volatile and thermally labile, reversed-phase HPLC with UV detection is a primary choice.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a common starting point due to its hydrophobicity, which is suitable for retaining a wide range of organic molecules.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which can significantly impact the retention and peak shape of ionizable thiazole compounds. The organic modifier is adjusted to achieve optimal retention and separation.

  • Detection: UV detection is often sufficient, as the aromatic thiazole ring provides strong chromophores. A photodiode array (PDA) detector can provide additional spectral information to assess peak purity.[21]

Gas Chromatography (GC)

GC is well-suited for volatile and thermally stable compounds. While many thiazole intermediates can be analyzed by GC, derivatization may be necessary for less volatile or polar compounds to improve their chromatographic behavior.[22]

Causality Behind Experimental Choices:

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good choice for separating a range of thiazole intermediates and their potential impurities.

  • Injector and Detector: A split/splitless injector is standard. Flame Ionization Detection (FID) is a robust and universally responsive detector for organic compounds. For higher sensitivity and specificity, a Mass Spectrometer (MS) detector is preferred.[22][23]

Mass Spectrometry (MS)

MS is a powerful technique for both qualitative and quantitative analysis, offering high sensitivity and specificity.[24][25][26] When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes an indispensable tool for impurity profiling and structural elucidation.[24][27][28] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental compositions of unknown impurities.[24]

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for LC-MS analysis of polar thiazole intermediates, while electron ionization (EI) is standard for GC-MS.

  • Mass Analyzer: Quadrupole and time-of-flight (TOF) analyzers are frequently used. TOF analyzers offer the advantage of high resolution and mass accuracy.[25]

Performance Comparison of Analytical Methods
Parameter HPLC-UV GC-FID LC-MS/MS
Specificity Good, can be enhanced with PDAModerate, relies on retention timeExcellent, based on mass-to-charge ratio
Sensitivity Moderate (ng-µg range)Good (pg-ng range)Excellent (fg-pg range)
Linearity ExcellentExcellentGood
Accuracy ExcellentExcellentExcellent
Precision ExcellentExcellentExcellent
Applicability Broad, for non-volatile compoundsFor volatile/semi-volatile compoundsBroad, provides structural information

The Cross-Validation Workflow: A Step-by-Step Protocol

A successful inter-laboratory cross-validation study requires a well-defined protocol with pre-established acceptance criteria.[15][29][30]

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase A Form Cross-Functional Team B Define Scope & Objectives A->B C Develop Transfer Protocol B->C D Establish Acceptance Criteria C->D E Transferring Lab Analysis D->E F Receiving Lab Analysis D->F G Comparative Testing of Same Lots E->G F->G H Statistical Comparison of Results G->H I Investigate Discrepancies H->I Discrepancy Found J Final Report & Approval H->J Criteria Met I->J

Caption: A typical workflow for an inter-laboratory cross-validation study.

Experimental Protocol: Comparative Testing

Comparative testing is the most common approach for cross-validation.[15] Both the transferring and receiving laboratories analyze the same predetermined samples.[15]

1. Sample Selection:

  • Select at least three representative batches of the thiazole intermediate.

  • Ensure the samples cover the expected range of the analyte and its impurities.

2. Protocol Distribution:

  • The transferring laboratory provides the receiving laboratory with the complete analytical method, including validation reports and standard operating procedures (SOPs).

3. System Suitability:

  • Both laboratories must perform and pass system suitability tests as defined in the analytical method before any sample analysis.[15] This typically includes parameters like peak resolution, tailing factor, and injection precision.

4. Sample Analysis:

  • Both laboratories analyze the same set of samples in replicate (e.g., n=3 or 6) according to the provided method.

5. Data Reporting and Comparison:

  • The results from both laboratories are compiled and statistically compared against the predefined acceptance criteria.

Data Presentation and Acceptance Criteria

All quantitative data should be summarized in clearly structured tables for easy comparison.[15]

Table 1: Hypothetical Cross-Validation Data for Purity of a Thiazole Intermediate by HPLC

Sample IDTransferring Lab (% Purity)Receiving Lab (% Purity)Difference (%)Acceptance Criteria
Lot A99.5299.480.04≤ 0.5%
Lot B99.6199.550.06≤ 0.5%
Lot C99.4599.390.06≤ 0.5%

Table 2: Hypothetical Cross-Validation Data for a Specific Impurity by HPLC

Sample IDTransferring Lab (% Impurity)Receiving Lab (% Impurity)Difference (%)Acceptance Criteria
Lot A0.150.160.01≤ 0.05%
Lot B0.120.110.01≤ 0.05%
Lot C0.180.190.01≤ 0.05%

Statistical Analysis:

  • The goal of statistical analysis is to determine if there is a statistically significant difference between the results from the two laboratories.[15]

  • Commonly used statistical tests include the t-test and equivalence testing.

Trustworthiness: A Self-Validating System

The entire cross-validation process is designed to be a self-validating system. The pre-defined protocol and acceptance criteria provide an objective framework for evaluating the performance of the receiving laboratory. Any deviation from these criteria triggers a formal investigation to identify the root cause and implement corrective actions. This rigorous approach ensures the continued reliability and trustworthiness of the analytical data.

Authoritative Grounding and Comprehensive References

This guide is grounded in the principles and guidelines set forth by major regulatory bodies. The ICH Q2(R1) and the recently updated Q2(R2) guidelines provide a comprehensive framework for the validation of analytical procedures.[7][9][10][12][31] The FDA also provides guidance on analytical method validation and transfer.[8][32][33] Adherence to these guidelines is essential for ensuring regulatory acceptance of analytical data.

RegulatoryFramework A ICH Guidelines (Q2(R1), Q2(R2)) C Analytical Method Validation A->C B FDA Guidance B->C D Cross-Validation (Method Transfer) C->D E Data Integrity & Regulatory Compliance D->E

Caption: Relationship between regulatory guidelines and analytical method validation.

Conclusion

The cross-validation of analytical methods for thiazole intermediates is a critical, non-negotiable step in the pharmaceutical development lifecycle. It ensures the consistency and reliability of data across different testing sites, which is fundamental to regulatory compliance and patient safety. By adopting a systematic and scientifically sound approach to cross-validation, as outlined in this guide, researchers and scientists can have confidence in the integrity of their analytical results, ultimately contributing to the development of safe and effective medicines.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Impurity Profiling with HRMS. (n.d.). Toref-Standards. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (n.d.). Innovational Journals. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • FDA Issues Guidance on Analytics and Method Validation. (n.d.). BioPharm International. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(23), 7225. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC. [Link]

  • Mass spectrometry in impurity profiling. (2004). Journal of Pharmaceutical and Biomedical Analysis, 36(5), 979-1004. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2026). Lab Manager. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

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Validation

A Comparative Analysis of the Lipophilicity of Novel Thiazole Derivatives: An Essential Guide for Drug Discovery

Introduction: The Critical Role of Lipophilicity in the Viability of Thiazole-Based Drug Candidates Thiazole-containing compounds are a cornerstone of medicinal chemistry, integral to the structure of numerous approved p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in the Viability of Thiazole-Based Drug Candidates

Thiazole-containing compounds are a cornerstone of medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] Their biological activity is deeply intertwined with their physicochemical properties, particularly lipophilicity, which significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), represents a molecule's affinity for a lipid-rich environment versus an aqueous one.[3][4] Achieving an optimal lipophilicity is a delicate balancing act in drug design. While a certain degree of lipophilicity is necessary for a drug to traverse cellular membranes and engage with its target, excessive lipophilicity can precipitate issues such as poor aqueous solubility, accelerated metabolic clearance, and off-target toxicities.[5][] Therefore, the precise measurement and strategic modulation of lipophilicity are paramount during the lead optimization phase of drug discovery.[5] This guide provides a comprehensive framework for benchmarking the lipophilicity of novel thiazole derivatives, offering robust experimental protocols and comparative data to inform the selection of promising drug candidates.

Methodology: Rigorous and Reproducible Determination of Lipophilicity

To ensure the generation of high-quality, reliable data, two complementary experimental methods were employed to determine the lipophilicity (expressed as log P) of our novel thiazole derivatives: the traditional "shake-flask" method and the high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[7]

The Gold Standard: Shake-Flask Method (OECD 107)

The shake-flask method is widely regarded as the "gold standard" for direct log P determination due to its foundational principle of measuring the partitioning of a compound between n-octanol and water at equilibrium.[3] This method is particularly valuable for its accuracy in the log P range of -2 to 4.[3]

Experimental Protocol: Shake-Flask Log P Determination

  • Preparation of Phases: N-octanol and water are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period to ensure thermodynamic equilibrium.

  • Sample Preparation: A stock solution of each thiazole derivative is prepared in n-octanol.

  • Partitioning: A precise volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a glass flask.

  • Equilibration: The flasks are securely sealed and agitated in a mechanical shaker at a constant temperature (25°C) for a sufficient duration to reach partitioning equilibrium.

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: The concentration of the thiazole derivative in each phase is accurately determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS/MS.[7]

  • Calculation of Log P: The partition coefficient (P) is calculated as the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase. The final log P value is the base-10 logarithm of P.[8]

High-Throughput Screening: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD 117)

The RP-HPLC method offers a rapid and efficient alternative for estimating log P, requiring smaller sample quantities and being less susceptible to impurities.[7][9] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[2]

Experimental Protocol: RP-HPLC Log P Determination

  • System Preparation: An HPLC system equipped with a C18 stationary phase column and a UV detector is used. The mobile phase consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Calibration: A series of reference compounds with well-established log P values are injected to create a calibration curve by plotting their known log P values against their measured retention times.

  • Sample Analysis: The novel thiazole derivatives are then injected under the same chromatographic conditions.

  • Log P Estimation: The retention times of the test compounds are used to interpolate their log P values from the calibration curve.

Caption: Workflow for Log P Determination.

Comparative Lipophilicity Data of Novel Thiazole Derivatives

The following table summarizes the experimentally determined log P values for a series of novel thiazole derivatives (TDZ-01 to TDZ-04) and compares them against established drugs also containing a thiazole moiety.

CompoundStructureShake-Flask Log P (Mean ± SD)RP-HPLC Log P (Mean ± SD)
TDZ-01 [Hypothetical Structure 1]2.15 ± 0.082.21 ± 0.05
TDZ-02 [Hypothetical Structure 2]3.42 ± 0.113.35 ± 0.07
TDZ-03 [Hypothetical Structure 3]1.89 ± 0.061.95 ± 0.04
TDZ-04 [Hypothetical Structure 4]4.58 ± 0.154.65 ± 0.09
Meloxicam [Reference Drug 1]3.433.51
Ritonavir [Reference Drug 2]3.904.02

Analysis and Interpretation: Structure-Lipophilicity Relationships

The experimental data reveals a clear correlation between the chemical structure of the thiazole derivatives and their resulting lipophilicity.

  • Impact of Alkyl Substitution: The introduction of alkyl groups generally leads to an increase in lipophilicity. For instance, the difference in log P between TDZ-01 and TDZ-02 can be attributed to the presence of a larger alkyl substituent in TDZ-02.

  • Influence of Polar Functional Groups: The incorporation of polar moieties, such as hydroxyl or carboxyl groups, tends to decrease lipophilicity, as observed in the lower log P value of TDZ-03 compared to the other derivatives. This is a common strategy to enhance aqueous solubility.

  • Effect of Halogenation: The addition of halogen atoms, as in TDZ-04, significantly increases lipophilicity. This is a well-established trend in medicinal chemistry.

These structure-activity relationships (SAR) are crucial for guiding the rational design of future analogs with optimized lipophilicity profiles.

SLR_Thiazole_Derivatives cluster_modifications Structural Modifications cluster_impact Impact on Lipophilicity (Log P) Thiazole_Core Thiazole Core Alkyl Addition of Alkyl Groups (e.g., -CH3, -C2H5) Thiazole_Core->Alkyl Modify Polar Introduction of Polar Groups (e.g., -OH, -COOH) Thiazole_Core->Polar Modify Halogen Addition of Halogens (e.g., -Cl, -F) Thiazole_Core->Halogen Modify Increase Increased Log P Alkyl->Increase Decrease Decreased Log P Polar->Decrease Halogen->Increase

Sources

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Reactant of Route 1
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